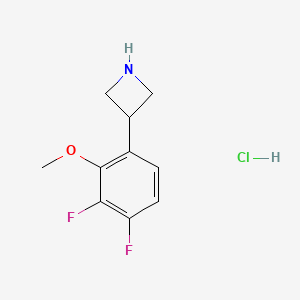
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride typically involves the reaction of 3,4-difluoro-2-methoxybenzylamine with azetidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the azetidine ring or the phenyl ring, depending on the reagents used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and acids.
- Reduction products may include partially or fully reduced azetidine derivatives.
- Substitution products depend on the nucleophile used, leading to various substituted phenyl azetidines.
Scientific Research Applications
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring provides structural rigidity, contributing to its unique biological effects.
Comparison with Similar Compounds
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to these similar compounds, 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups provides a unique profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClF2NO |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-(3,4-difluoro-2-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12;/h2-3,6,13H,4-5H2,1H3;1H |
InChI Key |
GHOYHWNQJFOGRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
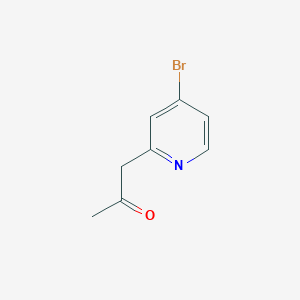
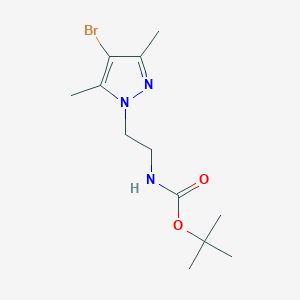
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)


![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
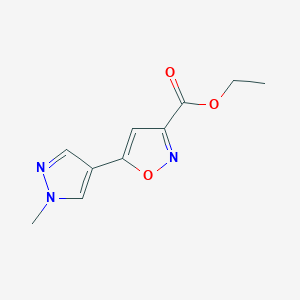

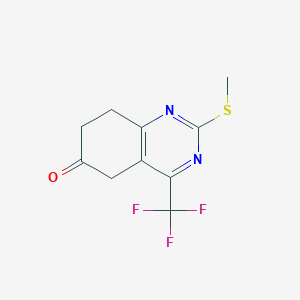

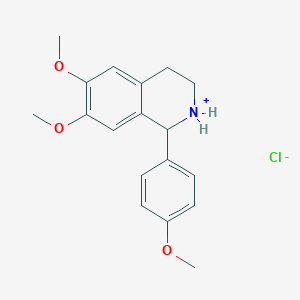
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
